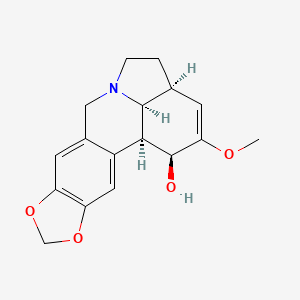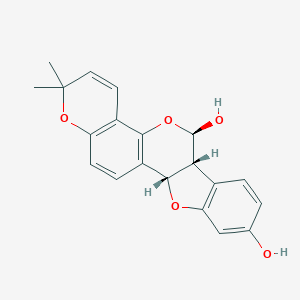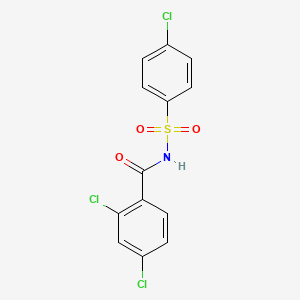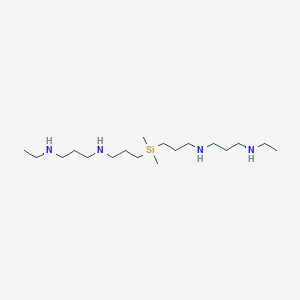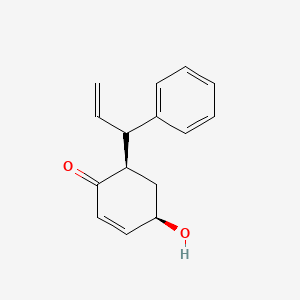
Propolis neoflavonoid 2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propolis neoflavonoid 2 is an olefinic compound. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Anti-inflammatory Activity : A study by Funakoshi-Tago et al. (2015) found that flavonoids isolated from Nepalese propolis, including Propolis neoflavonoid 2, exhibited significant anti-inflammatory activity. This was attributed to the inhibition of the IL-33 signaling pathway in bone marrow-derived mast cells, indicating a potential for managing inflammatory diseases.
Cardioprotective Effects : Research by Sun et al. (2016) demonstrated that flavonoid extraction from propolis, which includes Propolis neoflavonoid 2, can attenuate pathological cardiac hypertrophy and heart failure in mice. This suggests a therapeutic potential for heart-related conditions.
Immunomodulatory Effects : A study by Blonska et al. (2004) observed the effects of ethanol extract of propolis and selected flavone derivatives on gene expression in macrophages. It was found that these extracts, including Propolis neoflavonoid 2, significantly suppressed pro-inflammatory gene expression, indicating immunomodulatory properties.
Nitric Oxide Production Inhibition : Awale et al. (2005) discovered that certain compounds in propolis, including neoflavonoids, showed inhibitory activities on nitric oxide production in activated macrophage cells. This could have implications for treatments involving inflammatory responses.
Antimicrobial Activity : In their research, Banskota et al. (2001) found that the flavonoids in propolis, including Propolis neoflavonoid 2, exhibited significant antibacterial activity against Helicobacter pylori, a pathogen linked to gastric ulcers.
Antioxidant Properties : A study by Alencar et al. (2007) on Brazilian red propolis highlighted its antioxidant activity, largely attributed to its flavonoid content, including Propolis neoflavonoid 2. This suggests a role in combating oxidative stress.
Dental Applications : Ahangari et al. (2018) explored the application of propolis in endodontics, indicating its potential in dental treatments due to its antimicrobial and anti-inflammatory properties.
Cancer-Related Applications : Nani et al. (2018) conducted a pharmacogenomic analysis on isoflavonoids from Brazilian red propolis, including Propolis neoflavonoid 2. They found these compounds could down-regulate the expression of cancer-related target proteins, suggesting potential in cancer therapy.
Propiedades
Fórmula molecular |
C15H16O2 |
|---|---|
Peso molecular |
228.29 g/mol |
Nombre IUPAC |
(4R,6R)-4-hydroxy-6-(1-phenylprop-2-enyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C15H16O2/c1-2-13(11-6-4-3-5-7-11)14-10-12(16)8-9-15(14)17/h2-9,12-14,16H,1,10H2/t12-,13?,14+/m0/s1 |
Clave InChI |
RTLQJCZEXLLNLE-SMEJFCCLSA-N |
SMILES isomérico |
C=CC([C@H]1C[C@H](C=CC1=O)O)C2=CC=CC=C2 |
SMILES canónico |
C=CC(C1CC(C=CC1=O)O)C2=CC=CC=C2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






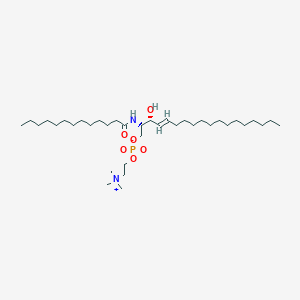

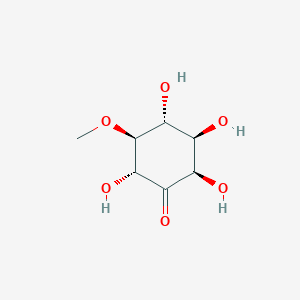

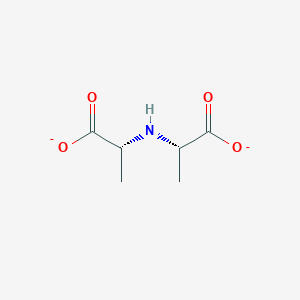
![(2E)-2-methyl-5-[(1S,5S,6S)-6-methyl-2-methylidenebicyclo[3.1.1]heptan-6-yl]pent-2-enoic acid](/img/structure/B1246485.png)
